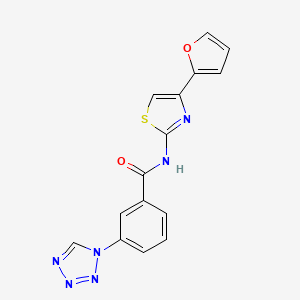

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(10-3-1-4-11(7-10)21-9-16-19-20-21)18-15-17-12(8-24-15)13-5-2-6-23-13/h1-9H,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKSIBIONDGFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, with a CAS number of 1207006-20-9, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.

The molecular formula of this compound is , and it has a molecular weight of 338.3 g/mol. The structure includes a furan ring and a thiazole moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1207006-20-9 |

| Molecular Formula | C15H10N6O2S |

| Molecular Weight | 338.3 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

-

Antiproliferative Activity :

- Studies have shown that derivatives containing thiazole and furan groups can inhibit the proliferation of cancer cell lines such as MCF-7 (breast), HCT116 (colon), and PC3 (prostate). For instance, compounds from related studies demonstrated IC50 values indicating effective antiproliferative properties against these cell lines .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets. For example, molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for these compounds, suggesting their role in angiogenesis inhibition .

- Anticonvulsant Properties :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Synthesis and Evaluation :

- A study synthesized various thiazole-furan derivatives and evaluated their antiproliferative activities using an MTT assay. The results indicated promising activity against multiple cancer cell lines, with some compounds showing IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide as an anticancer agent. The compound's structure suggests it may interact with various cellular pathways involved in tumor growth and proliferation.

Case Studies and Findings

- A study demonstrated that derivatives containing the thiazole moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers. The IC50 values for some derivatives were reported as low as 5.71 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

- Structure-activity relationship (SAR) analyses revealed that the presence of electron-withdrawing groups on the phenyl ring enhances anticancer efficacy. For instance, compounds with chlorine substitutions showed improved selectivity and potency against cancer cell lines .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The thiazole ring is known for its ability to enhance the bioactivity of compounds against bacterial strains.

Research Insights

- Preliminary evaluations indicated that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds were found to outperform conventional antibiotics in specific assays .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Neurological Applications

The compound's potential in treating neurological disorders, particularly epilepsy and neurodegenerative diseases, is another area of active research.

Experimental Evidence

- In anticonvulsant studies, thiazole-based compounds have shown protective effects in animal models of seizures. For example, specific analogues demonstrated a high protection index in electroshock seizure tests, suggesting their utility as therapeutic agents for epilepsy .

- The incorporation of tetrazole rings has been linked to enhanced neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other cognitive impairments .

Structure and Mechanism of Action

The unique structural features of this compound contribute significantly to its biological activities:

| Feature | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization enhancing reactivity |

| Thiazole Moiety | Known for biological activity; involved in drug interactions |

| Tetrazole Group | Enhances solubility and bioavailability |

The combination of these structural elements allows for diverse interactions with biological targets, enhancing the compound's therapeutic potential.

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | α-bromoketone, thiourea, EtOH, reflux | 65–78 | |

| Tetrazole addition | NaN₃, NH₄Cl, DMF, 100°C | 60–72 | |

| Final coupling | EDC/HOBt, DCM, RT | 55–68 |

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and tetrazole groups. Aromatic proton signals (δ 7.0–8.5 ppm) and tetrazole C=N peaks (δ 150–160 ppm in ¹³C) are diagnostic .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyrazole-thiazole hybrids .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assesses purity (>95% recommended for biological testing) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, as shown in fluorobenzamide syntheses .

- Catalysis : Use of coupling agents (e.g., EDC/HOBt) minimizes side reactions during amide bond formation .

- Temperature Control : Tetrazole cycloadditions require precise thermal control (80–100°C) to avoid decomposition .

- Workflow Integration : In-line monitoring (e.g., FTIR for reaction progression) reduces purification bottlenecks .

Advanced: How can contradictions in biological activity data across studies be methodologically addressed?

Answer:

- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and consistent protocols (e.g., MTT assay incubation times) .

- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to account for variability .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo results .

Q. Table 2: Biological Activity Comparison

| Study | Assay Type | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| A | Anticancer (MCF-7) | 12.3 ± 1.5 | Topoisomerase II | |

| B | Anti-inflammatory (RAW 264.7) | 8.9 ± 0.9 | COX-2 |

Advanced: What is the mechanistic role of the tetrazole and furan moieties in pharmacokinetics and target binding?

Answer:

- Tetrazole : Acts as a carboxylic acid bioisostere, enhancing metabolic stability and hydrogen-bonding capacity. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

- Furan : The oxygen atom participates in hydrogen bonding, while its aromaticity contributes to hydrophobic interactions. Derivatives with furan substitutions show improved logP values (2.1–3.5) and oral bioavailability .

- Synergistic Effects : Combined moieties increase affinity for ATP-binding pockets (e.g., kinase inhibitors), as modeled in docking studies .

Advanced: Which in silico strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS). For example, tetrazole-thiazole hybrids show stable interactions with EGFR kinase (RMSD <2 Å) .

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and LogD to predict blood-brain barrier permeability or CYP450 inhibition .

- Pharmacophore Mapping : Identifies critical features (e.g., hydrogen-bond acceptors at tetrazole N2/N3 positions) for scaffold optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.